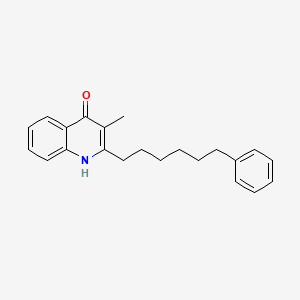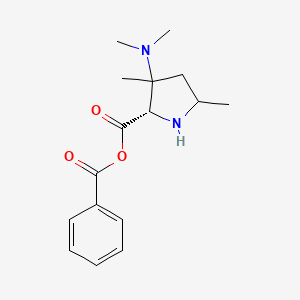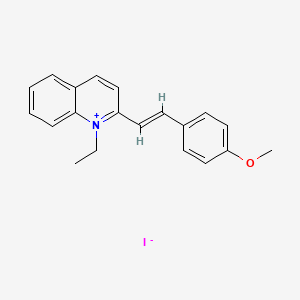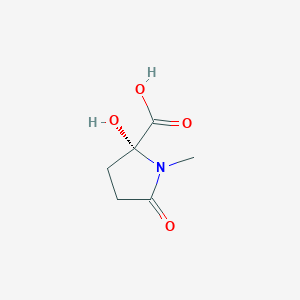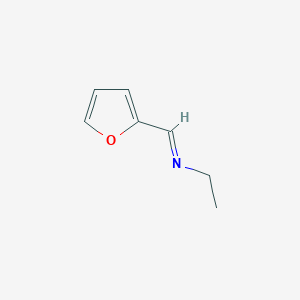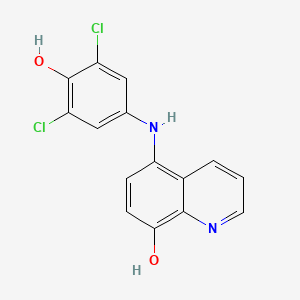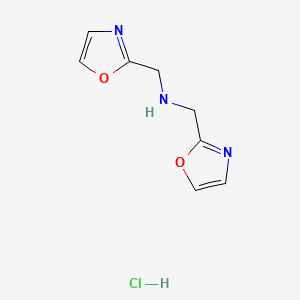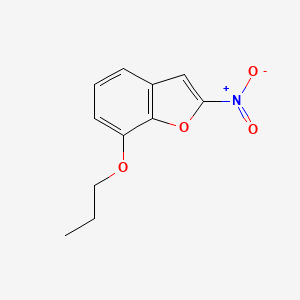
2-Nitro-7-propoxy-1-benzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitro-7-propoxybenzofuran is a chemical compound belonging to the benzofuran family, which is known for its diverse biological activities and applications in various fields such as medicine, chemistry, and industry. Benzofuran derivatives have been extensively studied due to their unique structural features and wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-7-propoxybenzofuran can be achieved through several methods. One common approach involves the nitration of benzofuran derivatives. For instance, the nitration of 2-unsubstituted benzofurans can be carried out using a mixture of nitric acid and acetic acid, leading to the formation of 2-nitrobenzofuran . Another method involves the condensation of salicylic aldehydes with bromonitromethane, followed by cyclization to form the benzofuran ring .
Industrial Production Methods
Industrial production of 2-nitro-7-propoxybenzofuran typically involves large-scale nitration reactions using optimized conditions to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-Nitro-7-propoxybenzofuran undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of nitrobenzofuran derivatives with additional oxygen-containing functional groups.
Reduction: Formation of amino-substituted benzofuran derivatives.
Substitution: Formation of benzofuran derivatives with various functional groups replacing the nitro group.
Scientific Research Applications
2-Nitro-7-propoxybenzofuran has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-nitro-7-propoxybenzofuran involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. For example, the reduction of the nitro group to an amino group can result in the formation of DNA adducts, which can interfere with DNA replication and transcription, ultimately leading to cell death .
Comparison with Similar Compounds
2-Nitro-7-propoxybenzofuran can be compared with other similar compounds, such as:
2-Nitrobenzofuran: Shares the nitro group but lacks the propoxy substituent, resulting in different biological activities and chemical properties.
7-Propoxybenzofuran: Lacks the nitro group, leading to different reactivity and applications.
2-Amino-7-propoxybenzofuran: Formed by the reduction of 2-nitro-7-propoxybenzofuran, with distinct biological activities.
The uniqueness of 2-nitro-7-propoxybenzofuran lies in its combination of the nitro and propoxy groups, which confer specific chemical reactivity and biological activities that are not observed in other similar compounds .
Properties
CAS No. |
56897-24-6 |
|---|---|
Molecular Formula |
C11H11NO4 |
Molecular Weight |
221.21 g/mol |
IUPAC Name |
2-nitro-7-propoxy-1-benzofuran |
InChI |
InChI=1S/C11H11NO4/c1-2-6-15-9-5-3-4-8-7-10(12(13)14)16-11(8)9/h3-5,7H,2,6H2,1H3 |
InChI Key |
SIJHFWDVSRULQO-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC2=C1OC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[5-Methyl-2-(pyridin-4-yl)-1,3-oxazol-4-yl]ethan-1-one](/img/structure/B15209358.png)
![Dicyclohexyl(2',4',6'-triisopropyl-3,4,5,6-tetramethyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B15209370.png)
